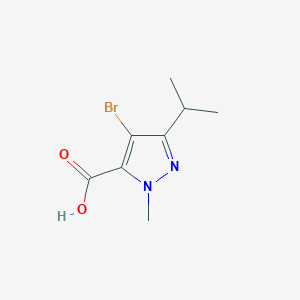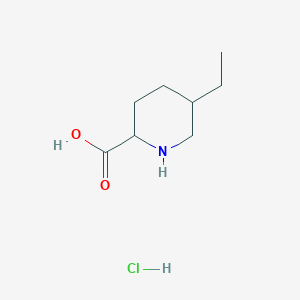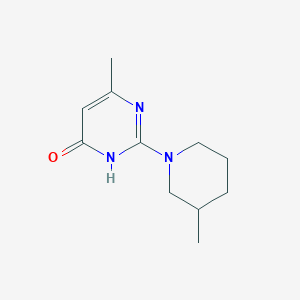![molecular formula C22H21N3O3 B2865131 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034338-47-9](/img/structure/B2865131.png)
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Photoinduced Electron Transfer : The study by Maekawa et al. (2004) discusses the photoinduced electron transfer in certain chemical compounds, leading to the formation of 3,4-dihydrobenzoquinolinone derivatives. This reaction demonstrates the potential application of compounds similar to the one in photochemical processes (Maekawa et al., 2004).
Synthesis of Novel Compounds : Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives and evaluated their B-Raf inhibitory and anti-proliferation activities. This research highlights the potential of these compounds in medicinal chemistry and drug design (Yang et al., 2012).
Antioxidant and Antimicrobial Activities : Compounds synthesized from 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been studied for their antioxidant and antimicrobial activities, suggesting their potential in pharmaceutical applications. The study by Bassyouni et al. (2012) explores this aspect (Bassyouni et al., 2012).
Synthesis and Characterization : Pillai et al. (2019) reported the synthesis and characterization of Schiff bases containing pyrazole rings, indicating the use of such compounds in chemical analysis and material science (Pillai et al., 2019).
Photophysical and Electrochemical Studies : Phukon et al. (2022) investigated the photophysical properties of dinuclear monohelicates, demonstrating the application of these compounds in material science and photophysical research (Phukon et al., 2022).
Electronic Structure and Spectroscopic Analysis : Halim and Ibrahim (2017) focused on the electronic structure and spectroscopic properties of novel derivatives, underlining their significance in the field of molecular electronics and photonics (Halim & Ibrahim, 2017).
Biochemical and Pharmacological Research
Cytotoxic Activity in Cancer Research : Hatano et al. (2009) investigated tetrahydroisoquinoline derivatives for their tumor-specific cytotoxicity, indicating the potential therapeutic applications of similar compounds in cancer treatment (Hatano et al., 2009).
Antidepressant Discovery : The study by Mahesh et al. (2011) explored the design and pharmacological evaluation of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, highlighting the role of these compounds in developing new antidepressants (Mahesh et al., 2011).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-12-16(11-23-24)19-14-25(13-15-5-2-3-6-17(15)19)22(26)18-7-4-8-20-21(18)28-10-9-27-20/h2-8,11-12,19H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKNDCWETNDPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)

![(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2865067.png)

